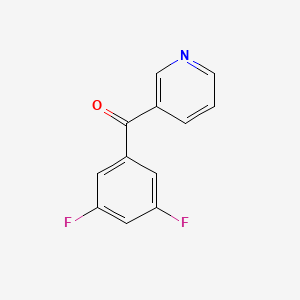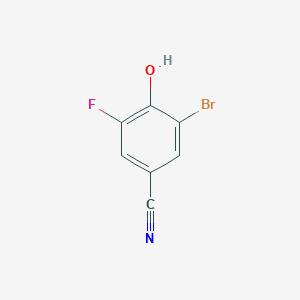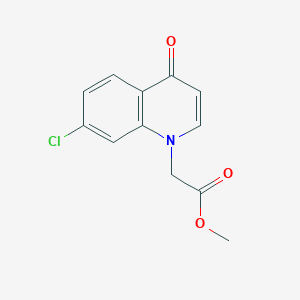
methyl (7-chloro-4-oxoquinolin-1(4H)-yl)acetate
Overview
Description
Methyl (7-chloro-4-oxoquinolin-1(4H)-yl)acetate, also known as Methyl 7-chloro-4-quinolylglyoxylate or MQG, is a chemical compound that has been widely studied for its potential applications in scientific research. MQG is a quinoline derivative that has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties. In
Mechanism of Action
The mechanism of action of MQG is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. MQG has also been found to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division.
Biochemical and Physiological Effects:
MQG has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of normal tissue homeostasis. MQG has also been found to inhibit the growth of bacteria by disrupting their DNA replication and cell division processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MQG in lab experiments is its broad range of biological activities. It has been found to exhibit antitumor, antimicrobial, and antiviral properties, which makes it a versatile compound for studying a range of biological processes. However, one of the limitations of using MQG in lab experiments is its low solubility in water, which can make it difficult to dissolve and work with in aqueous solutions.
Future Directions
There are several future directions for research on MQG. One area of interest is the development of new synthetic methods for producing MQG that are more efficient and cost-effective. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of MQG, which could lead to the development of new drugs with improved efficacy and specificity. Finally, the potential applications of MQG in the treatment of viral infections, such as hepatitis B, could be further explored.
Scientific Research Applications
MQG has been widely studied for its potential applications in scientific research. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. MQG has also been shown to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, MQG has been found to have antiviral activity against the hepatitis B virus.
properties
IUPAC Name |
methyl 2-(7-chloro-4-oxoquinolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-17-12(16)7-14-5-4-11(15)9-3-2-8(13)6-10(9)14/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADWPLHZTVMHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=O)C2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-2-chloropyrido[3,2-d]pyrimidine](/img/structure/B3092718.png)
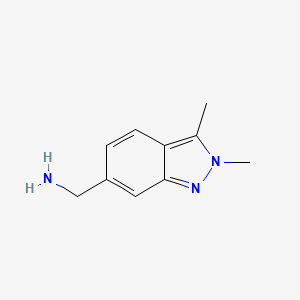
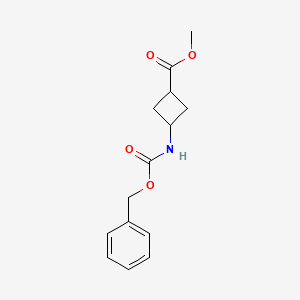

![2-[(3-Bromopyridin-2-yl)amino]ethanol](/img/structure/B3092745.png)
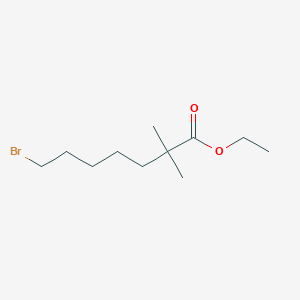
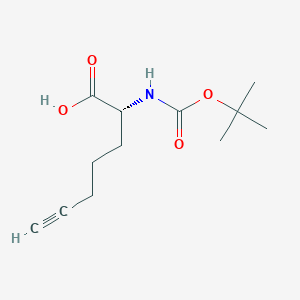
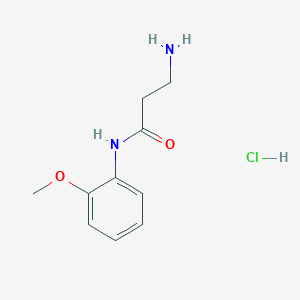
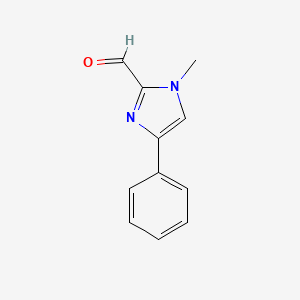
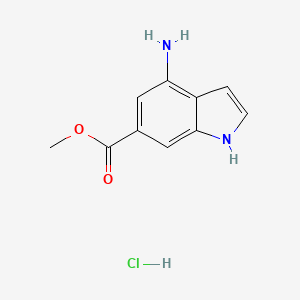
![[1,1'-Binaphthalene]-4,4'-dicarboxylic acid](/img/structure/B3092790.png)
![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)
